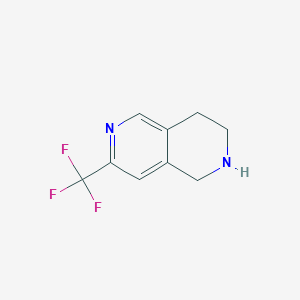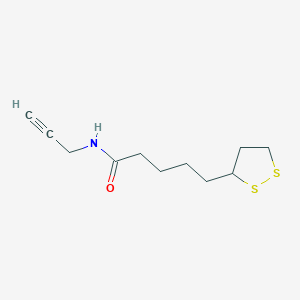
1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl-
Vue d'ensemble
Description
1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl-, also known as 5-(1,2-dithiolan-3-yl)-N-(prop-2-yn-1-yl)pentanamide, is a chemical compound with the molecular formula C11H17NOS2 and a molecular weight of 243.39 .
Molecular Structure Analysis
The molecular structure of 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- consists of a 1,2-dithiolane ring attached to a pentanamide chain .Physical And Chemical Properties Analysis
The boiling point of 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- is predicted to be 429.0±28.0 °C, and its density is predicted to be 1.137±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 14.70±0.46 .Applications De Recherche Scientifique
Synthetic Intermediates
This compound is utilized as a synthetic intermediate in the preparation of various chemical entities. Its unique structure, featuring a dithiolane ring, makes it a valuable precursor in synthesizing compounds that require sulfur-containing heterocycles .
Antioxidant Properties
The dithiolane moiety of the compound is known for its antioxidant properties. Researchers are exploring its potential in creating antioxidants that can mitigate oxidative stress-related damage in biological systems .
Adrenoreceptor Blocking Agents
Compounds containing the 1,2-dithiolane structure have been designed to combine adrenoreceptor blocking with antioxidant properties. These compounds are being studied for their effectiveness as alpha (1)-adrenoreceptor antagonists, which could have therapeutic applications in cardiovascular diseases .
Molecular Probes
Due to its reactive functional groups, this compound can be used to create molecular probes. These probes can bind to specific biological targets, allowing researchers to study biological processes and signaling pathways .
Drug Development
The structural complexity and reactivity of 1,2-Dithiolane-3-pentanamide, N-2-propyn-1-yl- make it a candidate for drug development. Its ability to interact with various enzymes and receptors is being investigated for potential drug formulations .
Material Science
In material science, the compound’s sulfur-containing ring could be used to develop new materials with unique properties, such as enhanced conductivity or resilience .
Catalysis
Researchers are examining the use of this compound in catalysis. Its potential to act as a catalyst in various chemical reactions could lead to more efficient and environmentally friendly processes .
Nanotechnology
The compound’s ability to form stable rings and its reactivity with other molecules make it a subject of interest in the field of nanotechnology. It could be used to construct nanoscale devices or materials with specific functions .
Safety and Hazards
Propriétés
IUPAC Name |
5-(dithiolan-3-yl)-N-prop-2-ynylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS2/c1-2-8-12-11(13)6-4-3-5-10-7-9-14-15-10/h1,10H,3-9H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYAKZYFCJRLQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)CCCCC1CCSS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



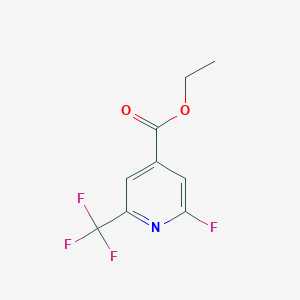
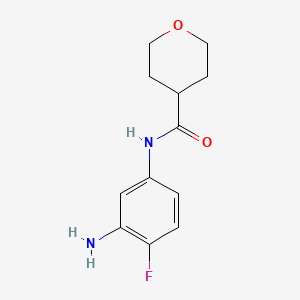
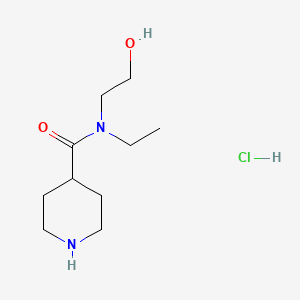
![1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B1395238.png)



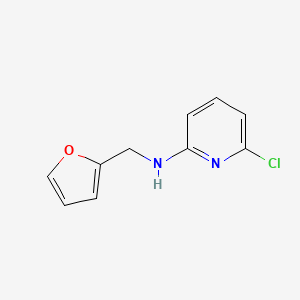
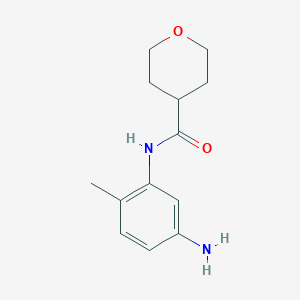

![N-[3-(3-Dimethylamino-propylamino)-propyl]-isonicotinamide disuccinate](/img/structure/B1395251.png)

